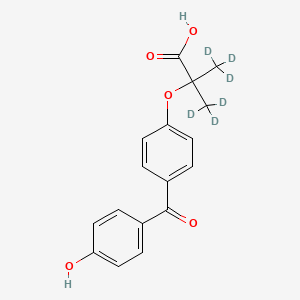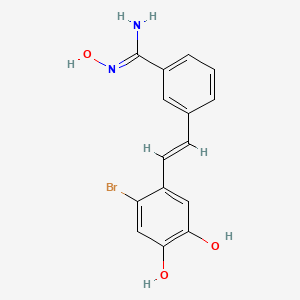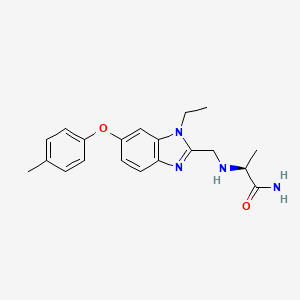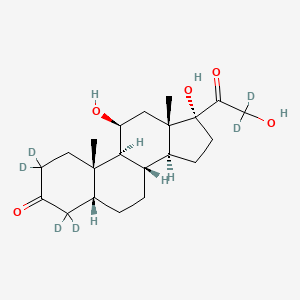
Tefluthrin-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tefluthrin-d5 is a deuterium-labeled analog of Tefluthrin, a synthetic pyrethroid insecticide. Pyrethroids are known for their effectiveness against a wide range of insect pests and are commonly used in agricultural and household settings. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process due to its stable heavy isotopes of hydrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tefluthrin-d5 is synthesized by the esterification of cyhalothrin acid chloride with 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol. The deuterium labeling is introduced during the synthesis of the alcohol component. The reaction typically involves the use of a base such as pyridine and a solvent like dichloromethane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Tefluthrin-d5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols and other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms in the molecule with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, acids, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Tefluthrin-d5 is widely used in scientific research for various applications:
Chemistry: It is used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: In biological research, this compound helps in understanding the metabolism and degradation of pyrethroid insecticides.
Medicine: The compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: this compound is employed in the development of new insecticides and in environmental monitoring to detect pesticide residues.
Mecanismo De Acción
Tefluthrin-d5, like other pyrethroids, exerts its effects by targeting the voltage-gated sodium channels in the nervous system of insects. It prolongs the opening of these channels, leading to continuous nerve impulses, paralysis, and eventually death of the insect. The deuterium labeling does not significantly alter the mechanism of action but aids in tracking the compound in various studies.
Comparación Con Compuestos Similares
Similar Compounds
Cyhalothrin: Another pyrethroid insecticide with a similar structure and mode of action.
Permethrin: Widely used in agriculture and household pest control.
Deltamethrin: Known for its high potency and effectiveness against a broad spectrum of insects.
Uniqueness
Tefluthrin-d5 is unique due to its deuterium labeling, which makes it an invaluable tool in scientific research. The stable isotopes allow for precise quantitation and tracking in various studies, providing insights into the behavior and fate of pyrethroid insecticides in different environments.
Propiedades
Fórmula molecular |
C17H14ClF7O2 |
|---|---|
Peso molecular |
423.8 g/mol |
Nombre IUPAC |
[dideuterio-[2,3,5,6-tetrafluoro-4-(trideuteriomethyl)phenyl]methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H14ClF7O2/c1-6-11(19)13(21)7(14(22)12(6)20)5-27-15(26)10-8(16(10,2)3)4-9(18)17(23,24)25/h4,8,10H,5H2,1-3H3/b9-4-/t8-,10-/m1/s1/i1D3,5D2 |
Clave InChI |
ZFHGXWPMULPQSE-IUALNURMSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=C(C(=C(C(=C1F)F)C([2H])([2H])OC(=O)[C@H]2[C@H](C2(C)C)/C=C(/C(F)(F)F)\Cl)F)F |
SMILES canónico |
CC1=C(C(=C(C(=C1F)F)COC(=O)C2C(C2(C)C)C=C(C(F)(F)F)Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B12422938.png)

![3-(2-(Cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide](/img/structure/B12422958.png)




![acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate](/img/structure/B12422972.png)



